molecular formula C17H26BN3O2 B2492165 5-ethyl-2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridin-1-yl]pyrimidine CAS No. 1236354-95-2

5-ethyl-2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridin-1-yl]pyrimidine

Cat. No.: B2492165
CAS No.: 1236354-95-2
M. Wt: 315.22
InChI Key: LQYIGGWYJOFRSY-UHFFFAOYSA-N
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Description

5-ethyl-2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridin-1-yl]pyrimidine: is a complex organic compound that features a pyrimidine ring substituted with an ethyl group and a tetrahydropyridinyl group, which is further substituted with a tetramethyl-1,3,2-dioxaborolan-2-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridin-1-yl]pyrimidine typically involves multi-step organic reactions. One common approach is to start with the pyrimidine core and introduce the ethyl group via alkylation. The tetrahydropyridinyl group can be introduced through a cyclization reaction, and the tetramethyl-1,3,2-dioxaborolan-2-yl moiety is often added via a borylation reaction using appropriate boron reagents .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine .

Scientific Research Applications

Molecular Formula

  • Molecular Formula : C19_{19}H28_{28}B1_{1}O4_{4}N3_{3}
  • Molecular Weight : 351.25 g/mol

Synthesis of the Compound

The synthesis of 5-ethyl-2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridin-1-yl]pyrimidine typically involves multi-step organic reactions. The process may include:

  • Formation of the Dioxaborolane : Utilizing boron reagents to introduce the dioxaborolane moiety.
  • Tetrahydropyridine Synthesis : Employing cyclization techniques to form the tetrahydropyridine component.
  • Pyrimidine Coupling : Finally linking the pyrimidine ring to the previously synthesized components through condensation reactions.

Medicinal Chemistry

Research indicates that compounds similar to this compound exhibit various pharmacological activities:

  • Anticancer Activity : Studies have shown that pyrimidine derivatives can inhibit cancer cell proliferation through various mechanisms such as apoptosis and cell cycle arrest .
  • Antimicrobial Properties : The compound's structure suggests potential activity against bacterial strains and fungi. For instance, derivatives with similar scaffolds have demonstrated effectiveness against Staphylococcus aureus and Candida albicans .
  • Neuroprotective Effects : Some pyrimidine derivatives are noted for their anticonvulsant properties and ability to protect neuronal cells from oxidative stress .

Case Studies

Several studies have explored the biological efficacy of related compounds:

StudyFocusFindings
Hilmy et al., 2023Synthesis of Pyrrolo[2,3-d]pyrimidinesIdentified compounds with significant anticancer and anti-inflammatory activities .
Prabhakar et al., 2024Antimicrobial ActivityNew compounds showed good efficacy against bacterial strains with promising results in molecular docking studies .
PMC Article on Thieno[2,3-d]pyrimidinesBiological StudiesDemonstrated diverse bioactivities including antiviral and antifungal effects .

Mechanism of Action

The mechanism of action of 5-ethyl-2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridin-1-yl]pyrimidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The boron moiety can form reversible covalent bonds with biological molecules, which can be exploited for therapeutic purposes .

Comparison with Similar Compounds

Similar Compounds

Biological Activity

The compound 5-ethyl-2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridin-1-yl]pyrimidine is a complex organic molecule that has garnered attention in the fields of medicinal chemistry and organic synthesis due to its potential biological activities. This article aims to explore the biological activity of this compound, supported by relevant data tables, research findings, and case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Pyrimidine ring : A heterocyclic aromatic organic compound containing nitrogen atoms.
  • Tetrahydropyridine moiety : A saturated derivative of pyridine that contributes to the compound's biological properties.
  • Dioxaborolane group : A boron-containing functional group that enhances reactivity and stability.

Molecular Formula

The molecular formula is C16H24B1N3O2C_{16}H_{24}B_{1}N_{3}O_{2}, with a molecular weight of approximately 307.16 g/mol.

Physical Properties

PropertyValue
Density1.1 ± 0.1 g/cm³
Boiling Point377.7 ± 25.0 °C at 760 mmHg
Melting PointNot available

The biological activity of This compound has been investigated in various studies, focusing on its potential as an anticancer agent and its role in inhibiting specific kinases involved in cancer progression.

Anticancer Activity

Research indicates that compounds containing similar structures exhibit significant antiproliferative effects against various cancer cell lines. The incorporation of the dioxaborolane moiety is believed to enhance the compound's interaction with target proteins involved in cell signaling pathways.

Kinase Inhibition

Studies have shown that derivatives of pyrimidines can selectively inhibit dual-specificity kinases such as DYRK1A. The presence of the tetrahydropyridine structure may contribute to enhanced selectivity and potency against these kinases, which are implicated in cancer and neurodegenerative diseases .

Case Studies

  • In Vitro Studies :
    • A study demonstrated that a related compound showed an EC50 value of 0.010 μM against certain cancer cell lines, indicating potent activity . While direct data for the specific compound is limited, structural similarities suggest comparable efficacy.
  • Metabolic Stability :
    • Investigations into metabolic stability revealed that compounds with polar functionalities exhibit improved solubility and metabolic profiles. This suggests that modifications to the dioxaborolane or tetrahydropyridine components could enhance the biological activity of the compound .

Applications in Medicinal Chemistry

The compound's unique structure makes it a valuable candidate for drug development:

  • Drug Design : It serves as a scaffold for synthesizing new drugs aimed at treating cancers and other diseases.
  • Fluorescent Probes : Its properties may also allow it to function as a fluorescent probe in biological imaging applications .

Properties

IUPAC Name

5-ethyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26BN3O2/c1-6-13-11-19-15(20-12-13)21-9-7-14(8-10-21)18-22-16(2,3)17(4,5)23-18/h7,11-12H,6,8-10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQYIGGWYJOFRSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CCN(CC2)C3=NC=C(C=N3)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26BN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1236354-95-2
Record name 5-ethyl-2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridin-1-yl]pyrimidine
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